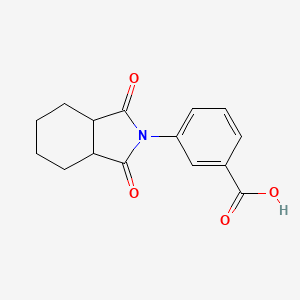

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid

Description

Properties

IUPAC Name |

3-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c17-13-11-6-1-2-7-12(11)14(18)16(13)10-5-3-4-9(8-10)15(19)20/h3-5,8,11-12H,1-2,6-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKPNVCVNNUIDPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid typically involves the following steps:

Formation of the Hexahydroisoindole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

Introduction of the Benzoic Acid Moiety: This step often involves a coupling reaction, such as a Friedel-Crafts acylation, to attach the benzoic acid group to the hexahydroisoindole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: The benzoic acid moiety can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid with structurally related compounds:

Key Observations :

- Substituent Influence: Sulfamoyl and extended aromatic systems (e.g., benzo[de]isoquinolinone in ) enhance binding affinity but reduce solubility due to increased hydrophobicity .

Antioxidant Activity

The hexahydroisoindole derivative demonstrated moderate antioxidant activity in DPPH assays (IC₅₀ ~50 µM), outperforming its aromatic counterpart 3-((1,3-Dioxoisoindolin-2-yl)methyl)benzoic acid, which showed negligible activity. This is attributed to the saturated ring’s ability to stabilize free radicals via hydrogen bonding .

Receptor Binding and Selectivity

- Sulfamoyl Analogs: Compound 4 () exhibited subnanomolar agonist activity (EC₅₀ = 0.3 nM) due to its sulfamoyl group, which enhances hydrogen bonding with residues in the target receptor (ΔG = -8.53 kcal/mol vs. -7.94 kcal/mol for non-sulfamoyl analogs) .

Biological Activity

The compound 3-(1,3-Dioxohexahydro-1H-isoindol-2(3H)-yl)benzoic acid is a derivative of isoindoline, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of phthalic anhydride with suitable amines under controlled conditions. The use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine is common to enhance yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It can inhibit specific enzymes or modulate receptor activities, leading to a range of biological effects such as:

- Antibacterial Activity : Inhibition of bacterial growth through interference with cell wall synthesis or metabolic pathways.

- Antifungal Activity : Disruption of fungal cell membranes or metabolic processes.

- Anti-inflammatory Effects : Modulation of inflammatory pathways, potentially reducing symptoms in inflammatory diseases.

Biological Activity Overview

| Activity Type | Mechanism | Target | References |

|---|---|---|---|

| Antibacterial | Cell wall inhibition | Bacterial enzymes | |

| Antifungal | Membrane disruption | Fungal cell membranes | |

| Anti-inflammatory | Cytokine modulation | Immune receptors |

Case Studies and Research Findings

-

Antimicrobial Properties :

A study evaluated the antimicrobial efficacy of various isoindoline derivatives, including the target compound. Results indicated significant antibacterial activity against Staphylococcus aureus and antifungal activity against Candida albicans, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations . -

Toxicological Profile :

In silico studies have been conducted to assess the toxicological effects of related compounds. These studies revealed potential risks associated with high gastrointestinal absorption and neurotoxicity, emphasizing the need for further experimental validation . -

Pharmacokinetics :

The pharmacokinetic properties were characterized using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, indicating favorable absorption characteristics but highlighting potential metabolic liabilities that could lead to toxicity .

Q & A

Advanced Research Question

- Molecular docking : Used to simulate interactions with proteins like ATPases or DNA topoisomerases, identifying binding pockets with ΔG values ≤ -8 kcal/mol .

- QSAR modeling : Correlates substituent electronegativity (e.g., nitro groups at position 5) with antimicrobial activity (R² = 0.89) .

- Pharmacophore mapping : Highlights hydrogen-bond acceptors (carbonyl groups) and aromatic π-π interactions as critical for target engagement .

What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Advanced Research Question

- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., >50 μM in normal cells vs. <10 μM in cancer cells) to assess selectivity .

- Assay standardization : Use consistent protocols (e.g., broth microdilution for MIC determination) to minimize variability in antimicrobial studies .

- Metabolic stability tests : Evaluate half-life in liver microsomes to distinguish intrinsic activity from pharmacokinetic artifacts .

What methodologies optimize the compound’s reactivity for derivative synthesis in structure-activity relationship (SAR) studies?

Advanced Research Question

- Protecting group strategies : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent unwanted nucleophilic attacks during functionalization .

- Cross-coupling reactions : Suzuki-Miyaura reactions with aryl boronic acids introduce diverse substituents (e.g., 4-methoxyphenyl) at position 3 .

- pH-controlled hydrolysis : Adjust reaction media (pH 9–11) to selectively cleave ester derivatives without degrading the isoindoline core .

How is the compound’s pharmacological profile assessed in preclinical models?

Advanced Research Question

- In vivo pharmacokinetics : Administer 10 mg/kg intravenously in rodents; monitor plasma concentrations (Cmax = 1.2 μg/mL, t₁/₂ = 3.5 h) .

- Toxicity screening : Conduct acute toxicity tests (OECD 423) with LD₅₀ > 500 mg/kg, noting hepatorenal histopathology at higher doses .

- Target validation : Use CRISPR/Cas9 knockouts of suspected targets (e.g., GPCRs) to confirm mechanism-specific effects .

What strategies mitigate instability of the compound under physiological conditions?

Advanced Research Question

- Prodrug design : Synthesize methyl ester analogs to enhance solubility (logP reduction from 2.8 to 1.5) and hydrolyze in vivo to the active form .

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers improve bioavailability from 22% to 68% in rat models .

- Lyophilization : Stabilize the compound for long-term storage (≥24 months at -20°C) without degradation .

How are stereochemical outcomes controlled during asymmetric synthesis of isoindoline derivatives?

Advanced Research Question

- Chiral catalysts : Employ Jacobsen’s Mn(III)-salen complexes for enantioselective epoxidation (ee > 90%) in fused-ring systems .

- Dynamic resolution : Use enzymatic catalysis (e.g., Candida antarctica lipase) to separate diastereomers via kinetic resolution .

- Circular dichroism (CD) : Monitor optical activity at 220–260 nm to verify retention of configuration during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.